3-Phenylprop-2-enoyl chloride

Catalog No.
S8090894
CAS No.
M.F
C9H7ClO
M. Wt
166.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylprop-2-enoyl chloride

Product Name

3-Phenylprop-2-enoyl chloride

IUPAC Name

3-phenylprop-2-enoyl chloride

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

WOGITNXCNOTRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl

3-Phenylprop-2-enoyl chloride, also known as 3-oxo-2-phenylprop-2-enoyl chloride, is an acyl chloride derivative of phenylpropanoic acid. Its molecular formula is C9H7ClOC_9H_7ClO, and it features a phenyl group attached to a propene structure with an acyl chloride functional group. This compound is characterized by its high reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives such as amides and esters. For example:
    C9H7ClO+RNH2C9H7NO+HClC_9H_7ClO+RNH_2\rightarrow C_9H_7NO+HCl
  • Addition Reactions: It can undergo Michael addition reactions with nucleophiles like enolates.
  • Hydrolysis: In the presence of water, this compound hydrolyzes to yield 3-oxo-2-phenylpropanoic acid and hydrochloric acid:
    C9H7ClO+H2OC9H8O3+HClC_9H_7ClO+H_2O\rightarrow C_9H_8O_3+HCl

Research indicates that 3-phenylprop-2-enoyl chloride exhibits significant biological activity. It has been implicated in the synthesis of compounds with potential anticancer properties. For instance, derivatives of this compound have shown antiproliferative activity against various cancer cell lines, suggesting its utility in developing new therapeutic agents .

The synthesis of 3-phenylprop-2-enoyl chloride can be achieved through several methods:

  • Reaction with Thionyl Chloride: One common method involves reacting 3-oxo-2-phenylpropanoic acid with thionyl chloride under reflux conditions:
    C9H8O3+SOCl2C9H5ClO2+SO2+HClC_9H_8O_3+SOCl_2\rightarrow C_9H_5ClO_2+SO_2+HCl
  • Alternative Methods: Other synthetic routes may involve the use of oxalyl chloride or other chlorinating agents combined with phenolic compounds .

3-Phenylprop-2-enoyl chloride is widely utilized in various fields:

  • Organic Synthesis: It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Biological Research: The compound is used to synthesize biologically active molecules and enzyme inhibitors.
  • Industrial

Studies have shown that 3-phenylprop-2-enoyl chloride interacts with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This interaction underpins its biological effects and therapeutic potential. Further investigation into its mechanism of action reveals that it may modulate pathways involved in cell proliferation and apoptosis .

Several compounds share structural similarities with 3-phenylprop-2-enoyl chloride, each possessing unique properties:

Compound NameMolecular FormulaKey Features
2-Methyl-3-phenylprop-2-enoyl chlorideC10H9ClOC_{10}H_{9}ClOMethyl substitution enhances lipophilicity
Cinnamoyl chlorideC9H7ClOC_{9}H_{7}ClOKnown for its applications in flavoring
Benzoyl chlorideC7H5ClOC_{7}H_{5}ClOUsed extensively in organic synthesis

These compounds differ primarily in their substituents and resultant reactivity profiles, which influence their applications in synthetic chemistry and biological research.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

166.0185425 g/mol

Monoisotopic Mass

166.0185425 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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